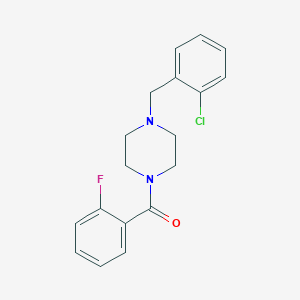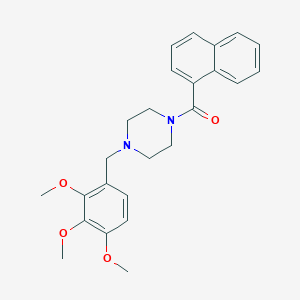methanone](/img/structure/B248577.png)
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone, also known as PSP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. PSP was initially developed as a kappa opioid receptor agonist, which means it has the ability to activate the kappa opioid receptor in the brain. The kappa opioid receptor is involved in various physiological processes, including pain perception, mood regulation, and addiction.
科学的研究の応用
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and addiction. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has been shown to have analgesic effects in animal models of pain, and it has been suggested that [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone may be a useful alternative to traditional opioid drugs for pain management. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has also been shown to have anti-addictive effects, and it has been suggested that [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone may be useful in the treatment of drug addiction.
作用機序
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone exerts its effects by binding to and activating the kappa opioid receptor in the brain. Activation of the kappa opioid receptor has been shown to produce analgesic effects, as well as anti-addictive effects. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has also been shown to have some activity at the mu opioid receptor, which is another target for traditional opioid drugs.
Biochemical and Physiological Effects
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and anti-addictive effects. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has also been shown to produce some side effects, including nausea, vomiting, and respiratory depression. However, these side effects appear to be less severe than those associated with traditional opioid drugs.
実験室実験の利点と制限
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has several advantages for use in lab experiments. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone is a synthetic compound, which means that it can be easily produced in large quantities and purified for use in experiments. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone also has a well-defined mechanism of action, which makes it a useful tool for studying the kappa opioid receptor and its role in pain and addiction. However, there are some limitations to the use of [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone in lab experiments. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has some activity at the mu opioid receptor, which may complicate the interpretation of results. Additionally, [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has some side effects, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone. One area of interest is the development of [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone analogs that have improved potency and selectivity for the kappa opioid receptor. Another area of interest is the study of the long-term effects of [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone on pain and addiction. Finally, there is interest in the use of [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone in combination with other drugs for the treatment of pain and addiction. Overall, [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has significant potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
合成法
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone is synthesized through a multi-step process that involves the reaction of piperidine and pyrrolidine with a sulfonyl chloride compound. The resulting intermediate is then reacted with a ketone compound to form [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone. The synthesis of [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone is a complex process that requires expertise in organic chemistry and access to specialized equipment.
特性
製品名 |
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone |
|---|---|
分子式 |
C16H22N2O3S |
分子量 |
322.4 g/mol |
IUPAC名 |
[1-(benzenesulfonyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H22N2O3S/c19-16(17-10-4-5-11-17)14-7-6-12-18(13-14)22(20,21)15-8-2-1-3-9-15/h1-3,8-9,14H,4-7,10-13H2 |
InChIキー |
JPMJBFARDARQBI-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(4-Hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B248496.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B248499.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B248502.png)
![Biphenyl-4-yl[4-(2,3-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248504.png)
![(3-Chloro-phenyl)-[4-(3-ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B248507.png)
![Biphenyl-4-yl[4-(3,4-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248509.png)



![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine](/img/structure/B248515.png)
![4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B248517.png)
![1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248519.png)